5-(6-(2-Hydroxypropan-2-yl)-4-morpholinothieno[3,2-d]pyrimidin-2-yl)pyridine-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(6-(2-Hydroxypropan-2-yl)-4-morpholinothieno[3,2-d]pyrimidin-2-yl)pyridine-3-carbaldehyde is a complex organic compound that features a unique combination of functional groups, including a hydroxy group, a morpholine ring, a thieno[3,2-d]pyrimidine core, and a pyridine carbaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-(2-Hydroxypropan-2-yl)-4-morpholinothieno[3,2-d]pyrimidin-2-yl)pyridine-3-carbaldehyde typically involves multi-step organic reactions. One common approach starts with the preparation of the thieno[3,2-d]pyrimidine core, which is then functionalized with a morpholine ring and a hydroxypropan-2-yl group. The final step involves the introduction of the pyridine-3-carbaldehyde moiety. Reaction conditions often include the use of organic solvents such as ethanol or dimethylformamide, and catalysts like palladium or copper salts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(6-(2-Hydroxypropan-2-yl)-4-morpholinothieno[3,2-d]pyrimidin-2-yl)pyridine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The pyridine-3-carbaldehyde moiety can be reduced to a primary alcohol.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of 5-(6-(2-Oxopropan-2-yl)-4-morpholinothieno[3,2-d]pyrimidin-2-yl)pyridine-3-carbaldehyde.
Reduction: Formation of 5-(6-(2-Hydroxypropan-2-yl)-4-morpholinothieno[3,2-d]pyrimidin-2-yl)pyridine-3-methanol.
Substitution: Formation of various substituted morpholine derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, this compound serves as a versatile building block for the construction of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest that it may interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, 5-(6-(2-Hydroxypropan-2-yl)-4-morpholinothieno[3,2-d]pyrimidin-2-yl)pyridine-3-carbaldehyde is explored for its potential therapeutic properties. It may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer effects, although further research is needed to confirm these properties.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(6-(2-Hydroxypropan-2-yl)-4-morpholinothieno[3,2-d]pyrimidin-2-yl)pyridine-3-carbaldehyde involves its interaction with specific molecular targets. The hydroxy group and morpholine ring may facilitate binding to enzymes or receptors, while the thieno[3,2-d]pyrimidine core can participate in electronic interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(6-(2-Hydroxypropan-2-yl)-4-morpholinothieno[3,2-d]pyrimidin-2-yl)pyridine-3-methanol
- 5-(6-(2-Oxopropan-2-yl)-4-morpholinothieno[3,2-d]pyrimidin-2-yl)pyridine-3-carbaldehyde
- 5-(6-(2-Hydroxypropan-2-yl)-4-piperidinothieno[3,2-d]pyrimidin-2-yl)pyridine-3-carbaldehyde
Uniqueness
The uniqueness of 5-(6-(2-Hydroxypropan-2-yl)-4-morpholinothieno[3,2-d]pyrimidin-2-yl)pyridine-3-carbaldehyde lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the morpholine ring and the thieno[3,2-d]pyrimidine core distinguishes it from other similar compounds, providing unique opportunities for chemical modifications and biological interactions.
Properties
Molecular Formula |
C19H20N4O3S |
---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
5-[6-(2-hydroxypropan-2-yl)-4-morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl]pyridine-3-carbaldehyde |
InChI |
InChI=1S/C19H20N4O3S/c1-19(2,25)15-8-14-16(27-15)18(23-3-5-26-6-4-23)22-17(21-14)13-7-12(11-24)9-20-10-13/h7-11,25H,3-6H2,1-2H3 |
InChI Key |
VXOOEAZKJWZBMI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC2=C(S1)C(=NC(=N2)C3=CN=CC(=C3)C=O)N4CCOCC4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.